IL-6 Inhibition in Gingival Fibroblasts vs. Prednisolone
In LPS‑stimulated HGFs, NBBA (10 µg/mL) reduced IL‑6 production by 35.6 ± 0.5% relative to the LPS‑only control [1]. Under identical experimental conditions, the positive control prednisolone (PDS, 10 µg/mL) achieved 33.6% inhibition [2]. Thus NBBA demonstrates slightly superior IL‑6 inhibitory activity compared to a clinically used corticosteroid in this ex vivo model of periodontal inflammation.
Prednisolone: 33.6% inhibition
Δ = 2.0 pp; p < 0.05 vs. LPS control
| Evidence Dimension | IL‑6 production inhibition (%) in LPS‑induced HGFs |
|---|---|
| Target Compound Data | 35.6 ± 0.5% inhibition |
| Comparator Or Baseline | Prednisolone (PDS) – 33.6% inhibition; LPS‑only control – 500.0 ng/mL IL‑6 |
| Quantified Difference | NBBA inhibition is 2.0 percentage points higher than PDS; both are significantly different from control (p < 0.001). |
| Conditions | HGFs pre‑treated with compound (10 µg/mL) for 30 min, then stimulated with LPS (1 µg/mL) for 24 h; IL‑6 quantified by ELISA. |
Why This Matters
For scientists selecting an anti‑inflammatory benzamide probe, NBBA provides a small but measurable edge in IL‑6 suppression over prednisolone, a benchmark anti‑inflammatory agent.
- [1] Aroonrerk N, et al. Med Princ Pract. 2016;25(2):130-136. Abstract and Results: 'The benzamide compound, NBBA, exhibited a potent anti‑IL‑6 activity with inhibition of 35.6 ± 0.5%' View Source
- [2] Aroonrerk N, et al. Med Princ Pract. 2016;25(2):130-136. Results: 'IL‑6 production was reduced by 33.6% upon treatment with 10 µg/ml PDS.' View Source
